2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Overview
Description
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a derivative within the class of tetrahydrobenzo[f][1,4]oxazepines. Research has shown diverse methods for synthesizing tetrahydrobenzo[f][1,4]oxazepine derivatives, emphasizing the compound's relevance in synthetic organic chemistry. For instance, Banfi et al. (2013) demonstrated a stereocontrolled synthesis of drug-like tetrahydrobenzo[f][1,4]oxazepines with four diversity points in only two steps, highlighting the compound's potential in drug discovery and development processes (Banfi et al., 2013). Furthermore, the synthesis of related compounds by Caulfield et al. (1996) and the exploration of oxazepine and related heterocyclic compounds by Adnan et al. (2014) show the broader context of chemical investigations into the oxazepine nucleus and its derivatives, which are valuable for their diverse biological activities and potential applications in medicinal chemistry (Caulfield et al., 1996); (Adnan et al., 2014).
Antimicrobial and Biological Activities
Research on oxazepine derivatives extends into the investigation of their biological activities. Mathew et al. (2010) reported on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, demonstrating preliminary in vitro antimicrobial activity against a variety of pathogenic fungi and bacteria. Some of these compounds showed significant antimicrobial effects, suggesting potential utility in developing new antimicrobial agents (Mathew et al., 2010). This highlights the interest in oxazepine derivatives, including this compound, as candidates for further pharmacological studies.
Pharmacological Development
The development of kinase inhibitors incorporating the benzoxazepine core, as demonstrated by Naganathan et al. (2015), signifies another critical area of application. Their work on process development for scalable synthesis of benzoxazepine-containing kinase inhibitors showcases the compound's potential utility in cancer therapy and other diseases where kinase inhibition is therapeutic (Naganathan et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRFVMRDWTWTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCN(C2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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